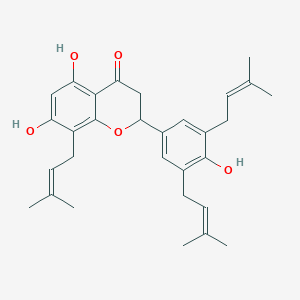

Hydroxysophoranone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydroxysophoranone is a flavanone that can be isolated from the Erythrina subumbrans . It shows weak antibacterial activity against several strains of Streptococcus . It also exhibits high antiplasmodial activity against Plasmodium falciparum .

Molecular Structure Analysis

The molecular weight of Hydroxysophoranone is 476.60 and its formula is C30H36O5 . The structure of Hydroxysophoranone includes a flavanone backbone .Applications De Recherche Scientifique

Hydroxyurea in Oncology : Hydroxyurea has been used clinically for over 30 years in various unique applications, especially in anticancer chemotherapy. Its mechanism of action involves inhibiting the ribonucleotide reductase reaction, crucial for DNA synthesis, making it a target for antineoplastic therapy (Donehower, 1992).

4-Hydroxynonenal as a Bioactive Marker : 4-Hydroxynonenal (HNE) is recognized as a marker of oxidative stress and a potential causative agent in diseases like Alzheimer's. It has grown in importance as a factor linking genomics and proteomics (Žarković, 2003).

HNE in Medicine : HNE plays a role in inflammation, cell proliferation and growth, and cell death, affecting cell signaling and gene expression. Its contribution to the pathogenesis of major chronic diseases and its potential in diagnosis and treatment is significant (Poli et al., 2008).

Hydroxamic Acids in Plant Defense : Hydroxamic acids, like 4-hydroxy-1,4-benzoxazin-3-ones, are important in plant defense against pests, diseases, and in herbicide detoxification (Niemeyer, 1988).

Hydroxypyridinone Derivatives in Drug Design : These derivatives, particularly 3-hydroxy-4-pyridinone, have been used in drug design for anti-Alzheimer's drugs, metalloenzymes inhibitors, and anti-microbials (Chaves et al., 2017).

Hydroxyurea in HIV Treatment : Hydroxyurea, due to its inhibition of deoxynucleotide synthesis, has shown potential in inhibiting HIV-1 replication in various human cells and may be effective in AIDS therapy (Lori et al., 1994).

Hydroxyurea and Hydroxamic Acid Derivatives in Cancer : Hydroxyurea, known for its inhibition of ribonucleotide reductase, and hydroxamic acid derivatives targeting enzymes in cancer progression are important in cancer chemotherapy (Šaban & Bujak, 2009).

Propriétés

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQFAJSGVWQVGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxysophoranone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)

![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)